molecular formula C10H11F3N2S B3109224 5,6,7,8-Tetrahydro-2-methylthio-4-(trifluoromethyl)quinazoline CAS No. 1708-57-2

5,6,7,8-Tetrahydro-2-methylthio-4-(trifluoromethyl)quinazoline

Cat. No. B3109224
CAS RN: 1708-57-2
M. Wt: 248.27 g/mol
InChI Key: ZBVWIRWWYIMTJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6,7,8-Tetrahydro-2-methylthio-4-(trifluoromethyl)quinazoline is a quinazoline derivative . Quinazoline is an essential scaffold, known to be linked with various biological activities . The quinazoline system may contain an oxo group (=O) at C-2 to form the carbonyl group (C=O), named quinazoline-2 (1H)-one (2-quinazolinone) 1, or at C-4 and named quinazoline-4 (3H)-one (4-quinazolinone) 2 .


Synthesis Analysis

The synthesis of quinazoline derivatives has been a subject of interest for many researchers . The first quinazoline derivative was synthesized by Griess et al. in 1869 through a condensation reaction . It was also prepared from 2-carboxylate derivatives by a decarboxylation reaction . Several quinazoline derivatives were synthesized and studied for their physical and chemical properties in 1903 by Gabriel and Colman .


Molecular Structure Analysis

The molecular formula of 5,6,7,8-Tetrahydro-2-methylthio-4-(trifluoromethyl)quinazoline is C10H11F3N2S . The InChI code for a similar compound, 2-thioxo-4-(trifluoromethyl)-1,2,5,6,7,8-hexahydro-3-quinolinecarbonitrile, is 1S/C11H9F3N2S/c12-11(13,14)9-6-3-1-2-4-8(6)16-10(17)7(9)5-15/h1-4H2,(H,16,17) .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5,6,7,8-Tetrahydro-2-methylthio-4-(trifluoromethyl)quinazoline include a molecular weight of 248.27 . More specific properties such as melting point, boiling point, and density are not explicitly mentioned in the search results.

Future Directions

The future directions of research on 5,6,7,8-Tetrahydro-2-methylthio-4-(trifluoromethyl)quinazoline and other quinazoline derivatives could involve further exploration of their diverse pharmacological responses . This could include studying and discovering the quinazoline system and its multitude of potential against several biological activities . The developing understanding of quinazoline derivatives and their biological targets presents opportunities for the discovery of novel therapeutics .

properties

IUPAC Name

2-methylsulfanyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3N2S/c1-16-9-14-7-5-3-2-4-6(7)8(15-9)10(11,12)13/h2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBVWIRWWYIMTJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(CCCC2)C(=N1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6,7,8-Tetrahydro-2-methylthio-4-(trifluoromethyl)quinazoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,6,7,8-Tetrahydro-2-methylthio-4-(trifluoromethyl)quinazoline
Reactant of Route 2
Reactant of Route 2
5,6,7,8-Tetrahydro-2-methylthio-4-(trifluoromethyl)quinazoline
Reactant of Route 3
Reactant of Route 3
5,6,7,8-Tetrahydro-2-methylthio-4-(trifluoromethyl)quinazoline
Reactant of Route 4
Reactant of Route 4
5,6,7,8-Tetrahydro-2-methylthio-4-(trifluoromethyl)quinazoline
Reactant of Route 5
Reactant of Route 5
5,6,7,8-Tetrahydro-2-methylthio-4-(trifluoromethyl)quinazoline
Reactant of Route 6
5,6,7,8-Tetrahydro-2-methylthio-4-(trifluoromethyl)quinazoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.